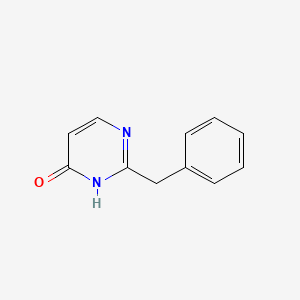

Hydroxybenzyl pyrimidine

Descripción

Propiedades

Fórmula molecular |

C11H10N2O |

|---|---|

Peso molecular |

186.21 g/mol |

Nombre IUPAC |

2-benzyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H10N2O/c14-11-6-7-12-10(13-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14) |

Clave InChI |

DGKZRBYZZOWQFM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC2=NC=CC(=O)N2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs: Substituted Pyrimidines

Hydroxybenzyl pyrimidine differs from other substituted pyrimidines in electronic and steric properties:

Key Findings :

- The hydroxyl group in hydroxybenzyl pyrimidine improves water solubility compared to chlorinated or non-hydroxylated benzyl analogs, which may enhance bioavailability .

- Chloropyrimidines exhibit greater electrophilicity, favoring interactions with nucleophilic targets (e.g., DNA or enzymes), whereas hydroxybenzyl derivatives prioritize hydrogen-bonding interactions .

Comparison :

- Natural compounds: Often feature hydroxybenzyl groups on non-pyrimidine scaffolds (e.g., indole, chalcone), yielding diverse activities. For instance, dihydrochalcone derivatives show anti-inflammatory effects, while hydroxybenzyl pyrimidines may target microbial enzymes .

- Synthetic analogs : Hydroxybenzyl pyrimidines are tailored for specific interactions, such as binding to flavin-dependent enzymes (e.g., FGD1), where the hydroxybenzyl group interacts with citrate ions in substrate pockets .

Antimicrobial Activity

- For example, pyrimidine derivatives with electron-withdrawing groups (e.g., nitro) show moderate activity, while hydroxybenzyl substitution may enhance target affinity due to polar interactions .

- Natural hydroxybenzyl-indole hybrids (e.g., compound 3 from Gastrodia elata) exhibit potent antimicrobial effects, suggesting that combining hydroxybenzyl groups with aromatic scaffolds broadens activity spectra .

Anti-Inflammatory Activity

- Dihydrochalcone derivatives with hydroxybenzyl groups (e.g., compound 1 from Cyathostemma argenteum) inhibit edema formation, highlighting the role of hydroxybenzyl motifs in modulating inflammation. Pyrimidine-based analogs may lack this activity due to differences in scaffold flexibility and redox properties .

Metal-Binding Properties

Hydroxybenzyl pyrimidines can participate in metal coordination. For example:

- In mercury(II) complexes, the pyrimidine ring’s nitrogen atoms and the hydroxybenzyl hydroxyl group act as ligands, forming distorted tetrahedral or octahedral geometries. This contrasts with non-hydroxylated benzyl pyrimidines, which rely solely on nitrogen for metal binding .

- Such complexes are relevant in medicinal chemistry for designing metal-based therapeutics or sensors .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for confirming the structural integrity of hydroxybenzyl pyrimidine derivatives?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are foundational. For example, 2D NMR (HMBC, HSQC) can resolve connectivity between the hydroxybenzyl group and the pyrimidine ring via chemical shifts and coupling patterns . X-ray crystallography provides atomic-level resolution of bond angles and spatial arrangements, as demonstrated in studies of F420-dependent enzymes where the hydroxybenzyl ring interacts with citrate ions in substrate-binding pockets . High-resolution mass spectrometry (HRESIMS) further validates molecular formulas .

Q. How can researchers optimize the synthesis of hydroxybenzyl pyrimidine derivatives to minimize byproducts?

- Answer : Use regioselective alkylation or condensation reactions under inert atmospheres to control reactivity. Purification via reversed-phase HPLC (MeCN/H₂O gradients) or flash chromatography (C18 silica) effectively isolates target compounds, as shown in studies isolating 4-hydroxybenzyl analogs . Monitoring reaction progress with thin-layer chromatography (TLC) or LC-MS reduces side-product formation .

Q. What solvent systems are suitable for stabilizing hydroxybenzyl pyrimidine during experimental workflows?

- Answer : Polar aprotic solvents (e.g., DMSO, acetone-d₆) minimize decomposition, while aqueous-organic mixtures (MeCN/H₂O) are ideal for chromatography. Evidence from NMR studies in acetone-d₆ highlights solvent compatibility with hydroxybenzyl derivatives . Avoid protic solvents that may induce hydrolysis or tautomerization.

Advanced Research Questions

Q. How do steric and electronic factors influence the binding of hydroxybenzyl pyrimidine to biological targets like FGD1 or mercury(II) complexes?

- Answer : Crystal structures reveal that the hydroxybenzyl group's orientation in FGD1 is stabilized by steric interactions with citrate ions, while hydrophobic residues are absent . In Hg(II) coordination chemistry, the pyrimidine ring's N atoms and thiol groups (in 2-mercaptopyrimidine derivatives) form distorted tetrahedral geometries, with binding affinity modulated by substituent electronegativity . Computational docking (e.g., AutoDock) can model these interactions .

Q. What experimental designs are effective for resolving contradictions in catalytic pathways involving hydroxybenzyl radicals (e.g., autocatalytic vs. photocatalytic mechanisms)?

- Answer : Use isotopic labeling (e.g., D₂O or ¹⁸O₂) to track radical intermediates in O₂ activation. Kinetic studies under controlled humidity differentiate water-sensitive autocatalytic pathways (e.g., α-hydroxybenzyl radical generation) from photocatalytic routes, as shown in H₂O₂ production studies . Electron paramagnetic resonance (EPR) spectroscopy detects transient radicals like •OOH .

Q. How can researchers validate the biological activity of hydroxybenzyl pyrimidine derivatives against cancer cell lines while minimizing cytotoxicity artifacts?

- Answer : Employ dose-response assays (MTT or resazurin-based) across multiple cell lines (e.g., HCT-116, HepG-2) with positive controls (e.g., doxorubicin). Include counter-screens on non-cancerous cells (e.g., HEK293) to assess selectivity. Structure-activity relationship (SAR) analysis of substituents (e.g., 2-mercapto vs. 4-hydroxybenzyl groups) clarifies pharmacophore contributions .

Q. What strategies address challenges in quantifying pyrimidine catabolism intermediates (e.g., β-alanine) in model organisms?

- Answer : Use epistatic interaction analysis in Drosophila melanogaster mutants (e.g., su(r) for dihydropyrimidine dehydrogenase) coupled with LC-MS/MS to quantify metabolites like dihydrouracil or β-alanine. Isotope-ratio mass spectrometry (IRMS) tracks ¹³C-labeled precursors .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with published databases (e.g., HMDB) for hydroxybenzyl derivatives .

- Contradiction Management : Replicate experiments under varying conditions (pH, solvent) to confirm mechanistic hypotheses .

- Ethical Compliance : Follow institutional guidelines for waste disposal of mercury-containing complexes or cytotoxic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.